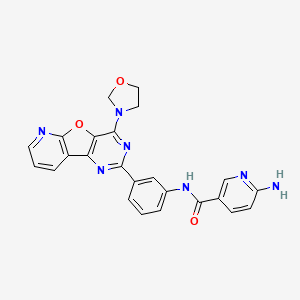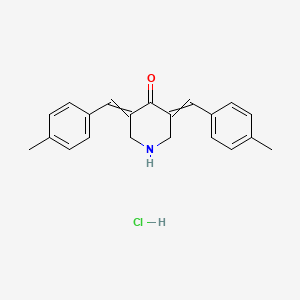
NSC 632839 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 632839 hydrochloride is a synthetic organic compound with the empirical formula C21H21NO · HCl. It is known for its role as an inhibitor of ubiquitin isopeptidases, targeting the ubiquitin-proteasome system (UPS) . This compound has applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 632839 hydrochloride typically involves the condensation of 4-methylbenzaldehyde with 4-piperidone under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield are maintained through careful control of reaction conditions and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
NSC 632839 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce secondary amines or alcohols.
Applications De Recherche Scientifique
NSC 632839 hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its inhibitory effects on ubiquitin isopeptidases, which play a role in protein degradation.
Medicine: Investigated for potential therapeutic applications due to its ability to modulate the ubiquitin-proteasome system.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects by inhibiting ubiquitin isopeptidases, enzymes involved in the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within cells. By inhibiting these enzymes, NSC 632839 hydrochloride can modulate protein degradation pathways, potentially leading to therapeutic benefits .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Piperidone: A precursor in the synthesis of various piperidine derivatives.
1-Benzyl-4-piperidone: Used in organic synthesis and as an intermediate in pharmaceutical production.
2,2,6,6-Tetramethyl-4-piperidone: Known for its stability and use in the synthesis of other compounds.
Uniqueness
NSC 632839 hydrochloride is unique due to its specific inhibitory action on ubiquitin isopeptidases, making it a valuable tool in studying the ubiquitin-proteasome system and its potential therapeutic applications .
Propriétés
IUPAC Name |
3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO.ClH/c1-15-3-7-17(8-4-15)11-19-13-22-14-20(21(19)23)12-18-9-5-16(2)6-10-18;/h3-12,22H,13-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKZLTXPTLIWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CNCC(=CC3=CC=C(C=C3)C)C2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(R)-N-[(1E)-1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8072175.png)
![3-Hydroxy-2,3-dimethylbutan-2-yl hydrogen [3-(4-methylpiperazin-1-yl)phenyl]boronate](/img/structure/B8072189.png)
![(1S)-2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylcyclopropane-1-carboxylic acid](/img/structure/B8072193.png)
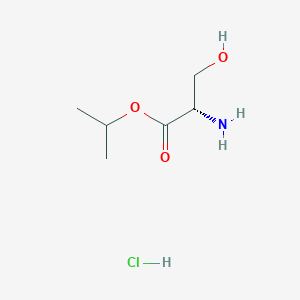

![(8S)-2-chloro-8-(trifluoromethyl)-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B8072226.png)
![5-bromo-7-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B8072235.png)
![tert-Butyl 2-oxo-8'-azaspiro[azetidine-3,3'-bicyclo[3.2.1]octane]-8'-carboxylate](/img/structure/B8072239.png)
![4,7-Diaza-spiro[2.5]octane-4-carboxylic acid benzyl ester (hydrochloride)](/img/structure/B8072246.png)
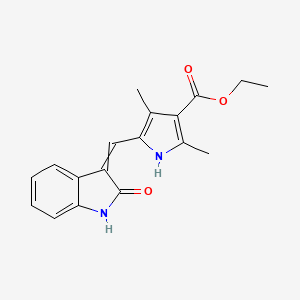
![(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8072270.png)
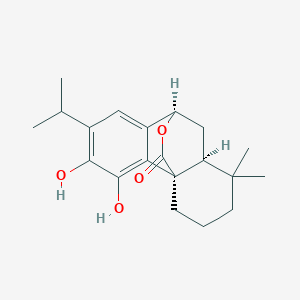
![N-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]pyridine-4-carbohydrazide](/img/structure/B8072289.png)
